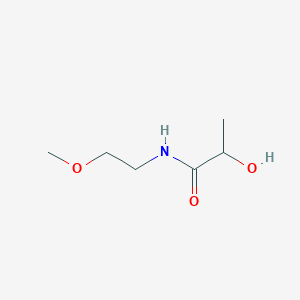

2-hydroxy-N-(2-methoxyethyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(8)6(9)7-3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMAHSKZRMYRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy N 2 Methoxyethyl Propanamide

Established Synthetic Routes and Reaction Pathways

The formation of the amide linkage in 2-hydroxy-N-(2-methoxyethyl)propanamide is central to its synthesis. This can be accomplished through various classical and modern organic chemistry reactions.

A common and straightforward method for synthesizing N-substituted lactamides is the aminolysis of lactate (B86563) esters. datapdf.comnih.gov This reaction involves the nucleophilic attack of an amine on the ester carbonyl carbon, leading to the displacement of an alcohol molecule and the formation of the desired amide.

The general reaction is as follows: CH₃CH(OH)COOR' + H₂N(CH₂)₂OCH₃ → CH₃CH(OH)CONH(CH₂)₂OCH₃ + R'OH (Lactate Ester + 2-Methoxyethylamine (B85606) → this compound + Alcohol)

In this pathway, a suitable lactate ester, such as methyl lactate or ethyl lactate, is reacted directly with 2-methoxyethylamine. datapdf.com The reaction can often be performed without a solvent, or in the presence of an appropriate solvent, and may be driven to completion by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. nih.govorgsyn.org This method has been described for the synthesis of various other lactamides, such as butyllactamide and hydroxyalkyllactamides, which are prepared in almost quantitative yields by the aminolysis of methyl lactate. datapdf.com

A patent describes a process for producing lactamide (B1674226) compounds by reacting a lactate ester where the ester group is a leaving group (such as a C₁-₄ alkyl) with a primary or secondary amine. google.com The reaction of ethyl lactate with liquid ammonia (B1221849) at room temperature is a well-established procedure for producing the parent lactamide, demonstrating the general applicability of this approach. orgsyn.org

Table 1: Examples of Ester Aminolysis for Lactamide Synthesis

| Lactate Ester | Amine | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl Lactate | Various Amines (e.g., Butylamine) | Direct reaction, often neat, with heating | N-substituted lactamides | datapdf.com |

| Ethyl Lactate | Ammonia | Reaction in a pressure vessel at room temperature for 24 hours | Lactamide | orgsyn.org |

| Ethyl Lactate | Tetrahydrofurfuryl amine | Bulk reaction using an organocatalyst like TBD | N-tetrahydrofurfuryl lactamide | nih.gov |

Direct amidation of lactic acid with 2-methoxyethylamine is another viable route. However, the direct reaction of a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt at room temperature. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using activating agents or by driving the reaction at high temperatures to remove water. sciepub.com

A general procedure involves heating equimolar quantities of lactic acid and the desired amine (in this case, 2-methoxyethylamine) and continuously removing the water that is formed. prepchem.com For example, the synthesis of N-[2-(2-Hydroxyethoxy)ethyl]lactamide is achieved by heating lactic acid and 2-(2-aminoethoxy)ethanol (B1664899) to 120°C for two hours while removing the water byproduct. prepchem.com

Alternatively, coupling reagents are frequently used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com The DCC reacts with the carboxyl group of the acid to create a reactive O-acylisourea intermediate, which is then displaced by the amine to form the amide bond. mdpi.com While effective, these methods often generate significant stoichiometric waste products, such as dicyclohexylurea in the case of DCC. mdpi.comucl.ac.uk

Chemo-enzymatic synthesis represents a modern and green approach to amide bond formation, combining the selectivity of enzymes with the flexibility of chemical reactions. mdpi.comnih.gov Enzymes, such as lipases or acyltransferases, can catalyze the amidation reaction under mild conditions, often with high chemo-, regio-, and stereo-selectivity. mdpi.comnih.gov

For the synthesis of this compound, a lipase (B570770) like Candida antarctica lipase B (CALB) could be employed. CALB is known to catalyze direct amidation reactions between free carboxylic acids and various primary and secondary amines in anhydrous organic solvents. nih.gov This enzymatic approach avoids the need for harsh conditions or stoichiometric activating agents, producing the amide with excellent yields and simplifying purification. nih.gov

Another strategy involves acyltransferases. For instance, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been used to efficiently catalyze amide formation from primary amines and short-chain esters. mdpi.com This method offers high stability and reusability of the enzyme, making it suitable for continuous flow processes. mdpi.com The key advantage of chemo-enzymatic methods is the ability to perform reactions under mild conditions, often in environmentally benign solvents, which aligns with the principles of green chemistry. nih.govwaseda.jpspringernature.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

For ester aminolysis , key parameters to optimize include temperature, pressure, and the efficient removal of the alcohol byproduct. While some aminolysis reactions proceed well at room temperature, others may require heating to 100°C or higher to achieve a reasonable reaction rate. researchgate.net The use of a catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can significantly accelerate the reaction. nih.gov

In direct amidation from lactic acid, the primary challenge is the removal of water to shift the equilibrium towards the product. This is often accomplished using a Dean-Stark apparatus with an azeotroping solvent like toluene (B28343) or xylene. sciepub.com Catalysts such as boric acid can be used to facilitate the reaction, forming a mixed anhydride (B1165640) intermediate that is more reactive towards the amine. sciepub.com Optimization would involve selecting the appropriate catalyst loading, solvent, and reflux time.

Table 2: Parameters for Optimization in Amide Synthesis

| Synthetic Route | Key Parameters to Optimize | Potential Outcomes of Optimization |

|---|---|---|

| Ester Aminolysis | Temperature, Reaction Time, Catalyst (e.g., TBD), Removal of Alcohol Byproduct | Increased reaction rate, higher conversion and yield, reduced energy consumption. |

| Direct Amidation (Carboxylic Acid) | Temperature, Water Removal Method (e.g., Dean-Stark), Catalyst (e.g., Boric Acid), Solvent | Improved yield by shifting equilibrium, prevention of side reactions, higher purity. |

| Chemo-Enzymatic Synthesis | Enzyme Choice (e.g., Lipase, Acyltransferase), Solvent, Temperature, Substrate Concentration, pH | Enhanced enzyme activity and stability, higher enantioselectivity, improved yield, easier purification. |

For chemo-enzymatic routes , optimization involves selecting the right enzyme, solvent, temperature, and substrate concentrations. For example, CALB-catalyzed amidation has been shown to achieve over 99% conversion in 30 minutes in toluene at 60°C. nih.gov The choice of solvent is critical, as it affects both enzyme activity and substrate solubility. Green solvents like cyclopentyl methyl ether are being explored to enhance the sustainability of these processes. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The synthesis of amides has traditionally been associated with poor atom economy and the use of hazardous reagents. ucl.ac.ukbohrium.com Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. acs.org

Key green chemistry considerations include:

Atom Economy : Direct amidation of lactic acid with 2-methoxyethylamine, which produces only water as a byproduct, has a higher atom economy than routes using coupling agents that generate stoichiometric waste. sciepub.com

Catalysis : Using catalytic amounts of substances like boric acid or enzymes is preferable to using stoichiometric activating agents. sciepub.comucl.ac.uk Catalytic methods reduce waste and often allow for milder reaction conditions.

Benign Solvents : Replacing traditional organic solvents like toluene with greener alternatives (e.g., cyclopentyl methyl ether) or running reactions solvent-free, as is possible in some ester aminolysis processes, reduces environmental harm. google.comnih.gov

Energy Efficiency : Designing processes that run at ambient temperature and pressure, such as many enzymatic reactions, minimizes energy consumption. waseda.jp

Renewable Feedstocks : Lactic acid is readily available from the fermentation of renewable resources, making it a sustainable starting material.

Enzymatic and chemo-enzymatic syntheses are particularly aligned with green chemistry principles, offering high selectivity, mild reaction conditions, and reduced waste generation. springernature.comresearchgate.net

Large-Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial, kilo-scale process introduces several important considerations. nih.gov

Process Safety and Cost : The chosen route must be safe to operate on a large scale and economically viable. Reagents like thionyl chloride or oxalyl chloride, while effective, are hazardous and may be less suitable for large-scale production compared to direct thermal or catalytic amidation. ucl.ac.uk The cost and availability of starting materials, catalysts, and solvents are paramount.

Reaction Type : Solvent-free reactions, such as the direct aminolysis of a lactate ester, are highly advantageous for large-scale synthesis as they reduce solvent costs, minimize waste streams, and simplify product isolation. google.com

Workup and Purification : The purification method must be scalable and efficient. Distillation is often preferred for liquid products on a large scale. However, lactate esters can be susceptible to thermal degradation and side reactions at high temperatures, so vacuum distillation at lower temperatures (e.g., below 150-180°C) is often necessary to prevent yield loss and racemization. google.com Crystallization is another effective large-scale purification method if the product is a solid.

Process Control : Robust control over reaction parameters such as temperature, pressure, and addition rates is critical to ensure consistent product quality and safety. For exothermic reactions, efficient heat management is a key concern.

Waste Management : The environmental impact and cost of waste disposal must be managed. Catalytic and high atom-economy reactions are strongly preferred as they minimize waste generation.

For this compound, a direct aminolysis of methyl or ethyl lactate under solvent-free or optimized solvent conditions, potentially with a recyclable catalyst, would likely be a favorable approach for large-scale production due to its simplicity, high atom economy, and the use of readily available starting materials.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular connectivity can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis

Similarly, the ¹³C NMR spectrum will provide a signal for each unique carbon atom. The chemical shifts will be indicative of the carbon's hybridization and its proximity to electron-withdrawing groups.

Predicted ¹H NMR Chemical Shifts for 2-hydroxy-N-(2-methoxyethyl)propanamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (propanamide) | ~1.2 | Doublet |

| CH (propanamide) | ~4.0 | Quartet |

| OH (hydroxy) | Variable | Singlet (broad) |

| NH (amide) | Variable | Singlet (broad) |

| N-CH₂ | ~3.4 | Triplet |

| O-CH₂ | ~3.6 | Triplet |

| O-CH₃ | ~3.3 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~175 |

| CH (propanamide) | ~70 |

| CH₃ (propanamide) | ~20 |

| N-CH₂ | ~40 |

| O-CH₂ | ~70 |

| O-CH₃ | ~59 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the CH and CH₃ protons of the propanamide moiety, and between the N-CH₂ and O-CH₂ protons of the methoxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would be expected from the N-CH₂ protons to the amide carbonyl carbon, and from the O-CH₃ protons to the O-CH₂ carbon, definitively linking the two main fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the propanamide and methoxyethyl moieties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for determining the molecular weight of this compound. The expected molecular ion would be observed as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry would allow for the determination of the exact mass and confirmation of the molecular formula.

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 148.0917 |

| [M+Na]⁺ | 170.0736 |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl group might be necessary to increase the volatility of the compound. The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern would be highly informative for structural elucidation. Key fragmentation pathways would likely involve cleavage of the amide bond and the ether linkage.

Predicted Key Fragment Ions in GC-MS for this compound

| Fragment Ion | Predicted m/z | Structure |

| [CH₃CH(OH)CO]⁺ | 73 | Acylium ion from propanamide moiety |

| [HNCH₂CH₂OCH₃]⁺ | 74 | Fragment from the methoxyethylamino moiety |

| [CH₂OCH₃]⁺ | 45 | Methoxyethyl fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the O-H, N-H, and C=O stretching vibrations. The C-O and C-N stretching vibrations would also be prominent.

The Raman spectrum would also show these characteristic vibrations, although the relative intensities would differ from the IR spectrum. For instance, the C=O stretch is typically strong in both, while the O-H and N-H stretches are often broader and less intense in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3500-3200 (broad) | 3500-3200 (weak, broad) |

| N-H stretch (amide) | 3400-3200 (broad) | 3400-3200 (weak, broad) |

| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 |

| C=O stretch (amide I) | ~1650 | ~1650 |

| N-H bend (amide II) | ~1550 | Weak |

| C-O stretch (alcohol) | ~1100 | Weak |

| C-O-C stretch (ether) | ~1120 | ~1120 |

| C-N stretch | ~1250 | ~1250 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical method for determining the absolute configuration of chiral molecules in solution. Since this compound possesses a stereocenter at the second carbon of the propanamide backbone, it exists as two enantiomers: (R)-2-hydroxy-N-(2-methoxyethyl)propanamide and (S)-2-hydroxy-N-(2-methoxyethyl)propanamide. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers, providing unique spectral fingerprints for each.

The primary chromophore in this compound is the amide group (-C(O)NH-). The electronic transitions associated with this chromophore are responsible for the signals observed in the ECD spectrum. The key transitions for amides typically occur in the far-ultraviolet region, generally between 180 and 240 nm. These transitions are primarily the n → π* and π → π* transitions of the carbonyl group within the amide moiety.

Due to the absence of direct experimental data for this compound, the expected ECD spectral characteristics can be inferred from studies on structurally similar compounds, such as lactamide (B1674226) (2-hydroxypropanamide). For lactamide, computational studies have successfully predicted the signs of the Cotton effects, which are the characteristic positive or negative bands in an ECD spectrum.

It is anticipated that the two enantiomers of this compound would exhibit mirror-image ECD spectra. The (S)-enantiomer is predicted to show a distinct pattern of Cotton effects, which would be inverted for the (R)-enantiomer. The precise wavelengths (λmax) and intensities (Δε) of these Cotton effects are sensitive to the conformation of the molecule, which is influenced by the flexible N-(2-methoxyethyl) substituent. Intramolecular hydrogen bonding between the hydroxyl group and the amide or ether oxygen could also play a role in stabilizing certain conformations, thereby affecting the resulting ECD spectrum.

A hypothetical, yet scientifically grounded, representation of the expected ECD data for the enantiomers of this compound is presented in the interactive table below. This data is based on the known spectral behavior of the amide chromophore and related chiral hydroxy amides. The sign of the Cotton effect for the n → π* transition is often correlated with the absolute configuration at the α-carbon of α-hydroxy amides.

| Enantiomer | Electronic Transition | Predicted λmax (nm) | Predicted Δε (M-1cm-1) | Predicted Sign of Cotton Effect |

|---|---|---|---|---|

| (S)-2-hydroxy-N-(2-methoxyethyl)propanamide | n → π | ~220 | -1.5 | Negative |

| (S)-2-hydroxy-N-(2-methoxyethyl)propanamide | π → π | ~195 | +3.0 | Positive |

| (R)-2-hydroxy-N-(2-methoxyethyl)propanamide | n → π | ~220 | +1.5 | Positive |

| (R)-2-hydroxy-N-(2-methoxyethyl)propanamide | π → π | ~195 | -3.0 | Negative |

This predictive data illustrates the principle of ECD in stereochemical assignment. Experimental measurement of the ECD spectrum of an unknown sample of this compound and comparison with theoretically calculated spectra for both the (R) and (S) configurations would allow for an unambiguous determination of its absolute stereochemistry.

Stereochemical Considerations and Chirality in 2 Hydroxy N 2 Methoxyethyl Propanamide

Asymmetric Synthesis Approaches to Enantiomers

The controlled synthesis of a single enantiomer of 2-hydroxy-N-(2-methoxyethyl)propanamide is a key challenge. Several asymmetric synthesis strategies can be envisioned for this purpose, primarily drawing from established methods for the synthesis of chiral α-hydroxy amides.

One of the most direct approaches involves the use of enantiomerically pure starting materials. For instance, the amidation of commercially available (R)- or (S)-lactic acid or their corresponding esters (e.g., ethyl lactate) with 2-methoxyethylamine (B85606) would yield the desired enantiomer of this compound. This method is straightforward and often high-yielding. The reaction typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling reagent, followed by reaction with the amine.

Another powerful strategy is the asymmetric reduction of the corresponding α-keto amide, N-(2-methoxyethyl)-2-oxopropanamide. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can facilitate the enantioselective addition of hydrogen to the ketone, leading to a high enantiomeric excess of one of the alcohol enantiomers.

Furthermore, kinetic resolution of racemic 2-hydroxyamides represents a viable, albeit less atom-economical, approach. This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Chiral acyl-transfer catalysts can be employed to selectively acylate one enantiomer, leaving the other in its original form. nih.gov

The following table summarizes potential asymmetric synthesis routes:

| Synthesis Strategy | Starting Materials | Key Reagents/Catalysts | Expected Outcome |

| Chiral Pool Synthesis | (R)- or (S)-Lactic Acid, 2-Methoxyethylamine | Peptide coupling agents (e.g., DCC, EDC) | (R)- or (S)-2-hydroxy-N-(2-methoxyethyl)propanamide |

| Asymmetric Hydrogenation | N-(2-methoxyethyl)-2-oxopropanamide | Chiral Ru, Rh, or Ir catalysts (e.g., BINAP-Ru) | Enantioenriched this compound |

| Kinetic Resolution | Racemic this compound | Chiral acyl-transfer catalyst, Acyl donor | Enantioenriched unreacted enantiomer and acylated enantiomer |

Enantiomeric Separation Methodologies (e.g., Chiral Chromatography)

For the separation of enantiomers of this compound from a racemic mixture, chiral chromatography is the most widely used and effective technique. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for both analytical and preparative-scale separations of chiral compounds, including those with hydroxyl and amide functionalities. phenomenex.com

The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a broad range of chiral compounds. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. For a molecule like this compound, the hydroxyl and amide groups can participate in hydrogen bonding with the CSP.

Another approach is the indirect method, where the racemic mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. nih.gov However, this method requires additional reaction and purification steps and may not be suitable for all applications.

The table below outlines common chiral separation techniques applicable to this compound:

| Separation Technique | Principle | Stationary/Mobile Phase Considerations | Advantages |

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives). Mobile phases are typically mixtures of alkanes and alcohols. | Direct separation, applicable for both analytical and preparative scales. |

| Chiral GC (Indirect) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Requires a volatile chiral derivatizing agent. Standard non-polar or polar GC columns can be used. | High resolution, sensitive detection. |

Diastereoselective Synthesis of Analogues

The principles of stereocontrol can be extended to the synthesis of analogues of this compound that contain additional stereocenters. Diastereoselective synthesis aims to control the formation of a specific diastereomer out of several possibilities.

For instance, if a chiral amine, such as (R)- or (S)-1-methoxypropan-2-amine, were used in the synthesis instead of 2-methoxyethylamine, the resulting product would have two stereocenters, leading to four possible stereoisomers (two pairs of enantiomers which are diastereomers of each other). A diastereoselective synthesis could be achieved by reacting an enantiomerically pure lactic acid with a chiral amine. The inherent chirality of the starting materials would influence the transition state of the reaction, favoring the formation of one diastereomer over the other. This is an example of substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselective reactions can be employed. For example, the diastereoselective reduction of an α-keto amide that already contains a stereocenter in the N-alkyl chain would be influenced by the existing chiral center, leading to the preferential formation of one diastereomer of the corresponding α-hydroxy amide. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio.

Conformational Analysis and Stereoisomer Interconversion

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds. The presence of the amide bond introduces a significant rotational barrier, leading to the existence of cis and trans conformers with respect to the C-N bond. For acyclic secondary amides, the trans conformation is generally more stable.

Interconversion between the (R)- and (S)-enantiomers of this compound does not occur under normal conditions, as it would require the breaking and reforming of covalent bonds at the stereocenter. However, under certain harsh chemical conditions, racemization could potentially occur, for instance, via a deprotonation-reprotonation mechanism at the chiral center if the adjacent carbonyl group sufficiently acidifies the α-proton, although this is generally unlikely for this type of compound. The interconversion between different conformers (rotamers), on the other hand, is a dynamic process that occurs rapidly at room temperature through bond rotations.

Reactivity Profiles and Mechanistic Investigations

Hydrolysis Kinetics and Mechanism of the Amide Bond

The amide bond is notoriously stable, and its hydrolysis requires forcing conditions, typically in the presence of strong acids or bases. byjus.comchemguide.co.uk The hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide would yield 2-hydroxypropanoic acid (lactic acid) and 2-methoxyethan-1-amine.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfers facilitate the departure of the amine as its protonated form (2-methoxyethylammonium ion), which is a good leaving group. chemistrysteps.comlibretexts.org The final products are 2-hydroxypropanoic acid and the corresponding amine salt. libretexts.orgchegg.com

Base-Promoted Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. byjus.comlibretexts.org This forms a tetrahedral intermediate which then collapses, expelling the amide anion (deprotonated 2-methoxyethan-1-amine). libretexts.org This anion is a very poor leaving group, making this step generally unfavorable and often rate-limiting. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine. chemistrysteps.comlibretexts.org This reaction is considered base-promoted rather than base-catalyzed because hydroxide is consumed in the process. libretexts.org

The kinetics of amide hydrolysis are influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents. researchgate.net For N-substituted amides, both acid- and base-catalyzed hydrolysis rates can be affected by the bulkiness of the N-substituent. researchgate.net

Table 1: Illustrative Hydrolysis Conditions and Products

View Data

| Condition | Reagents | Products | Mechanism |

| Acidic | H₂O, H⁺ (e.g., HCl), Heat | 2-hydroxypropanoic acid, 2-methoxyethan-1-ammonium chloride | Acid-catalyzed nucleophilic acyl substitution |

| Basic | H₂O, OH⁻ (e.g., NaOH), Heat | Sodium 2-hydroxypropanoate, 2-methoxyethan-1-amine | Base-promoted nucleophilic acyl substitution |

Functional Group Interconversions Involving Hydroxyl and Amide Moieties

The hydroxyl and amide groups in this compound can undergo various transformations.

Reactions of the Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone, yielding N-(2-methoxyethyl)-2-oxopropanamide, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. It can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. vanderbilt.edu Esterification with an acyl chloride or carboxylic anhydride (B1165640) would yield the corresponding ester derivative.

Reactions of the Amide Group: The amide group is relatively unreactive but can be reduced. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide carbonyl all the way to a methylene (B1212753) group, converting the amide into a secondary amine. libretexts.orgimperial.ac.uk This would transform this compound into 1-(2-methoxyethylamino)propan-2-ol.

Table 2: Potential Functional Group Interconversions

View Data

| Functional Group | Reaction Type | Reagent(s) | Product |

| Secondary Hydroxyl | Oxidation | PCC or Swern Oxidation | N-(2-methoxyethyl)-2-oxopropanamide |

| Secondary Hydroxyl | Esterification | Acetic Anhydride, Pyridine (B92270) | 1-(N-(2-methoxyethyl)amino)-1-oxopropan-2-yl acetate |

| Secondary Amide | Reduction | LiAlH₄, then H₂O | 1-((2-methoxyethyl)amino)propan-2-ol |

Intramolecular Cyclization Reactions and Ring Formation Potentials

The structure of this compound contains a hydroxyl group and an amide nitrogen separated by a flexible chain, which allows for the potential of intramolecular cyclization. Specifically, the molecule could undergo cyclization to form a six-membered heterocyclic ring, a morpholin-3-one (B89469) derivative.

This type of reaction is typically promoted by dehydration or by converting the hydroxyl group into a good leaving group. For instance, under acidic conditions, the hydroxyl group could be protonated and eliminated as water, followed by the intramolecular nucleophilic attack of the amide nitrogen onto the resulting carbocation. Alternatively, conversion of the hydroxyl group to a halide or sulfonate ester would facilitate an intramolecular SN2 reaction by the amide nitrogen. The expected product of such a cyclization would be 6-methyl-4-(2-methoxyethyl)morpholin-3-one. The feasibility and yield of such a reaction would depend significantly on the reaction conditions and the conformational preferences of the molecule. researchgate.netorganic-chemistry.org

Studies on related N-hydroxyalkyl amides have shown that intramolecular cyclization can be an effective method for synthesizing heterocyclic compounds like morpholinones. researchgate.netgoogle.com

Intermolecular Reactions and Derivative Formation

Beyond hydrolysis and reduction, the functional groups of this compound allow for a range of intermolecular reactions to form various derivatives.

The secondary amide nitrogen has a lone pair of electrons, but it is significantly less nucleophilic than an amine nitrogen due to the resonance with the adjacent carbonyl group. However, it can still react with strong electrophiles. For instance, N-alkylation could potentially occur under specific conditions, though it is generally difficult.

The hydroxyl group is a more common site for derivatization. As mentioned, it can be readily acylated to form esters or alkylated to form ethers. solubilityofthings.com For example, reaction with a base and an alkyl halide (e.g., methyl iodide) would yield 2-methoxy-N-(2-methoxyethyl)propanamide.

The amide can also be activated using reagents like triflic anhydride (Tf₂O) to make it a better electrophile for reactions with various nucleophiles. rsc.orgnih.gov This activation strategy allows for transformations that are otherwise difficult to achieve with unreactive amides. nih.gov

Table 3: Examples of Derivative Formation

View Data

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Benzoyl Chloride, Pyridine | 1-(N-(2-methoxyethyl)amino)-1-oxopropan-2-yl benzoate | O-Acylation |

| This compound | NaH, CH₃I | 2-methoxy-N-(2-methoxyethyl)propanamide | O-Alkylation (Williamson Ether Synthesis) |

| This compound | Triflic Anhydride, then Nucleophile (e.g., R-MgBr) | Ketone derivative (after hydrolysis) | Amide Activation/Nucleophilic Addition |

Coordination Chemistry with Metal Centers as a Potential Ligand

The oxygen and nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal centers. The amide carbonyl oxygen is a common coordination site for metal ions. The hydroxyl oxygen and the ether oxygen can also participate in chelation, potentially forming stable ring structures with a metal ion.

This molecule could act as a bidentate or tridentate ligand. For example, it could coordinate to a metal center through the carbonyl oxygen and the hydroxyl oxygen, forming a five-membered chelate ring. The ether oxygen is generally a weaker donor but could also be involved in coordination, leading to a larger chelate ring.

The coordination behavior would be analogous to that of other hydroxy amides and related compounds like hydroxamic acids, which are known to form stable complexes with a variety of metal ions, including transition metals like Fe(III) and Zn(II). acs.org The ability of amides to coordinate with metal ions is a key aspect of their role in bioinorganic chemistry and catalysis. wikipedia.org The stability of such metal complexes would depend on the nature of the metal ion, the pH of the solution, and the solvent system used.

Derivatization and Analog Synthesis

Modification of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group is a prime target for modification due to its reactivity. Standard organic reactions can be employed to convert this alcohol into esters and ethers, thereby altering the molecule's polarity, steric bulk, and potential for further reactions.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with various acylating agents. For instance, treatment with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine) would yield the corresponding ester. Alternatively, acid-catalyzed Fischer esterification with a carboxylic acid could also be employed. These reactions produce 2-acyloxy-N-(2-methoxyethyl)propanamides, where the properties of the resulting molecule can be tuned by the choice of the "R" group on the acyl moiety.

Etherification: The synthesis of ether derivatives can be achieved through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether. This modification can introduce a range of alkyl or aryl groups at the 2-position, significantly impacting the compound's hydrophobicity and chemical stability.

| Reaction Type | Reagents | Product Class |

| Esterification | Acyl Chloride (R-COCl), Base | 2-acyloxy-N-(2-methoxyethyl)propanamide |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-alkoxy-N-(2-methoxyethyl)propanamide |

Modification of the Amide Nitrogen (e.g., Alkylation, Acylation)

The secondary amide nitrogen possesses a proton that can be removed under basic conditions, allowing for subsequent alkylation or acylation. However, these modifications are often more challenging than hydroxyl group modifications due to the lower reactivity of the N-H bond compared to the O-H bond and potential side reactions.

N-Alkylation: Direct alkylation of the amide nitrogen typically requires a strong base to generate the amidate anion, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to avoid competing reactions. Studies on related amide systems show that factors like the steric hindrance around the nitrogen atom can significantly influence the outcome of N-alkylation reactions. nih.govresearchgate.net Novel methods for amide activation, for instance using triflic anhydride (Tf₂O), can also facilitate the transfer of an alkyl group to the nitrogen. rsc.org

N-Acylation: The introduction of a second acyl group onto the amide nitrogen to form an imide derivative is also a potential modification. This transformation generally requires forcing conditions or the use of highly reactive acylating agents. The resulting N-acyl derivatives, or N-(acyloxy)amides, are valuable synthetic intermediates. rsc.orgresearchgate.net Such reactions can provide access to new classes of compounds with altered electronic and steric properties.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | 1. Strong Base 2. Alkyl Halide (R-X) | 2-hydroxy-N-alkyl-N-(2-methoxyethyl)propanamide |

| N-Acylation | Acylating Agent (e.g., Acyl Chloride) | N-acyl-2-hydroxy-N-(2-methoxyethyl)propanamide |

Elaboration of the Methoxyethyl Side Chain

The methoxyethyl side chain is generally less reactive than the hydroxyl or amide groups. Modification typically involves either cleaving the methyl ether or synthesizing analogs with different side chains from the outset.

Ether Cleavage: Demethylation of the methoxy (B1213986) group to reveal a primary hydroxyl group can be achieved using strong ether-cleaving reagents like boron tribromide (BBr₃). This would transform the molecule into its close analog, 2-hydroxy-N-(2-hydroxyethyl)propanamide. biosynth.comnih.gov This new primary alcohol could then serve as a handle for further functionalization, distinct from the secondary alcohol on the propanamide backbone.

Analog Synthesis: A more versatile approach is to synthesize analogs by starting with different amino alcohols in the initial amide formation step. For example, reacting ethyl lactate (B86563) with amines such as 2-ethoxyethylamine (B85609) or 2-(benzyloxy)ethylamine would yield analogs with varied ether functionalities on the side chain. This strategy allows for the incorporation of a wide range of chemical groups, including those bearing reactive handles for further modification.

| Strategy | Reagents/Starting Materials | Product/Analog Class |

| Ether Cleavage | Boron Tribromide (BBr₃) | 2-hydroxy-N-(2-hydroxyethyl)propanamide |

| Analog Synthesis | Ethyl Lactate, R-O-CH₂CH₂-NH₂ | 2-hydroxy-N-(2-alkoxyethyl)propanamide |

Synthesis of Polymeric Precursors or Monomers

The inherent functionality of 2-hydroxy-N-(2-methoxyethyl)propanamide makes it an attractive candidate for the synthesis of monomers for polymerization. The hydroxyl group can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate.

This transformation is typically accomplished by reacting the parent molecule with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base. The resulting monomer, 2-(N-(2-methoxyethyl)propanamido)ethyl acrylate (or methacrylate), contains a vinyl group that can undergo free-radical polymerization. Polymers derived from such monomers are of interest in the development of hydrophilic materials, hydrogels, and coatings, for applications such as electrophoresis gels. google.com The presence of the amide and ether functionalities in the side chain can impart unique solubility and hydrogen-bonding characteristics to the final polymer.

| Monomer Synthesis Reaction | Reagents | Monomer Product Name |

| Acrylation | Acryloyl Chloride, Base | 2-(N-(2-methoxyethyl)propanamido)ethyl acrylate |

| Methacrylation | Methacryloyl Chloride, Base | 2-(N-(2-methoxyethyl)propanamido)ethyl methacrylate |

Development of Bioconjugation Handles

For applications in biotechnology and medicine, the compound can be modified to include a bioconjugation handle. chemistryviews.org These handles are reactive functional groups that can form a covalent bond with a biomolecule, such as a protein or a nucleic acid, under mild, biocompatible conditions. nih.gov

Commonly used bioconjugation handles include azides and alkynes, which can participate in "click chemistry" reactions like the azide-alkyne cycloaddition. nih.gov A synthetic strategy to incorporate such a handle would involve the etherification of the hydroxyl group using a reagent that contains the desired functionality. For example, reacting the sodium alkoxide of the parent compound with propargyl bromide would install a terminal alkyne group. Alternatively, an azide (B81097) can be introduced by reacting a tosylated precursor with sodium azide. These functionalized analogs can then be conjugated to biomolecules that have been modified with a complementary reactive partner.

| Handle Introduction | Reagents | Functional Group Introduced |

| Alkynylation | 1. NaH 2. Propargyl Bromide | Terminal Alkyne (-C≡CH) |

| Azidation | 1. TsCl, Pyridine 2. Sodium Azide (NaN₃) | Azide (-N₃) |

Applications As a Synthetic Building Block and Chemical Reagent

Utilization in Multi-Step Organic Synthesis for Complex Molecules

As a bifunctional molecule, 2-hydroxy-N-(2-methoxyethyl)propanamide can serve as a valuable intermediate in the multi-step synthesis of complex organic molecules, including natural products and their analogues. researchgate.netbeilstein-journals.org The hydroxyl and amide functionalities can be selectively manipulated to introduce new structural motifs and build molecular complexity.

The α-hydroxy amide moiety is a key structural feature in numerous biologically active compounds and serves as a crucial precursor in various synthetic transformations. researchgate.net For instance, the hydroxyl group can be oxidized to a ketone, providing an entry point for nucleophilic additions or further functionalization. Alternatively, it can be protected to allow for reactions at the amide nitrogen or the methoxyethyl side chain. The direct amination of α-hydroxy amides is another synthetic route to access α-amino amides, which are prevalent in many drug molecules. rug.nlnih.gov

Furthermore, α-keto amides, which can be derived from the oxidation of α-hydroxy amides, are known precursors to various heterocyclic compounds. rsc.orgrsc.org This suggests that this compound could be a strategic starting material for the synthesis of novel heterocyclic systems, which are of significant interest in medicinal chemistry. The presence of the N-(2-methoxyethyl) group can also influence the stereochemical outcome of reactions, potentially acting as a chiral auxiliary or a directing group in certain synthetic steps.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Intermediate/Product |

| Hydroxyl | Oxidation | α-keto amide |

| Hydroxyl | Protection (e.g., silylation) | Protected hydroxy amide |

| Hydroxyl | Direct Amination | α-amino amide |

| Amide | Hydrolysis | 2-hydroxypropanoic acid and 2-methoxyethylamine (B85606) |

| Amide | Reduction | Amino alcohol |

Role in Scaffold Construction for Novel Chemical Entities

In the field of drug discovery and medicinal chemistry, the development of novel molecular scaffolds is of paramount importance for exploring new chemical space and identifying new therapeutic agents. figshare.com Amide-containing molecules are prevalent in a vast number of pharmaceuticals and bioactive compounds. numberanalytics.comnih.gov The structural features of this compound make it an attractive candidate for the construction of new chemical scaffolds.

The ability of the amide bond to participate in hydrogen bonding is a key factor in molecular recognition and binding to biological targets. numberanalytics.com The additional hydroxyl group in this compound provides another site for hydrogen bonding interactions, potentially enhancing the binding affinity and selectivity of molecules derived from this scaffold. The N-(2-methoxyethyl) side chain can also contribute to the pharmacokinetic properties of a drug candidate, influencing its solubility, metabolic stability, and cell permeability. nih.gov

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. uva.nl Given the prevalence of amide and hydroxyl groups in bioactive molecules, scaffolds derived from this compound could exhibit a broad range of biological activities. The versatility of this building block allows for the systematic modification of its structure to generate libraries of compounds for high-throughput screening and lead optimization. The use of amide bioisosteres is a common strategy in medicinal chemistry to improve the properties of lead compounds, and the unique combination of functional groups in this molecule offers multiple avenues for such modifications. nih.govresearchgate.net

Potential in Catalyst Design and Ligand Development

The field of asymmetric catalysis relies heavily on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of chemical reactions. nih.gov The structure of this compound, particularly if used in its enantiomerically pure form, presents several features that are desirable in a chiral ligand.

The hydroxyl and amide groups can act as coordination sites for metal centers, forming stable chelate complexes. acs.org The stereocenter at the 2-position of the propanamide backbone can induce chirality in the resulting metal complex, which can then be transferred to the substrate during a catalytic transformation. Ligands containing both amide and hydroxyl functionalities have been successfully employed in a range of asymmetric reactions catalyzed by metals such as ruthenium, zinc, and titanium. acs.org

Furthermore, the N-(2-methoxyethyl) group can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. For example, the ether oxygen could also participate in metal coordination, potentially leading to tridentate ligands with unique catalytic properties. The development of new catalysts is crucial for advancing synthetic chemistry, and molecules like this compound offer a promising starting point for the design of novel and efficient chiral ligands. researchgate.netcatalyticamidation.info

Use in Advanced Materials Science Research (e.g., polymer additives, surface modifiers)

In materials science, the properties of polymers are often tailored for specific applications through the use of additives or by modifying the polymer structure. numberanalytics.com The functional groups present in this compound suggest its potential utility in this field.

For instance, hydroxyalkyl amides have been investigated as cross-linking agents for polymers with free carboxyl groups, such as in the formulation of powder coatings. google.com The hydroxyl groups can react with the carboxyl groups of a polyester (B1180765) resin to form ester linkages, leading to a cross-linked network that enhances the mechanical and thermal properties of the material. While the existing research has focused on β-hydroxyalkyl amides, the α-hydroxy amide structure of the title compound could offer different reactivity and performance characteristics.

The amphiphilic nature of this compound, with its polar hydroxyl and amide groups and a more nonpolar hydrocarbon backbone, suggests its potential as a surface modifier or a component in the synthesis of functional polymers. Amides are integral to the structure of high-performance polymers like polyamides. numberanalytics.com The incorporation of the hydroxy and methoxyethyl functionalities could impart unique properties such as improved hydrophilicity, adhesion, or thermal stability to these materials. As a polymer additive, it could function as a plasticizer or a dispersant, depending on the polymer matrix.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. numberanalytics.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. For a molecule like 2-hydroxy-N-(2-methoxyethyl)propanamide, a common approach involves using the B3LYP hybrid functional with a basis set such as 6-31G*, which offers a good balance of accuracy and computational cost for organic molecules. researchgate.netreddit.comscirp.org

Such calculations can generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting reactivity; the HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. inpressco.com

From these orbital energies, key reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions. Furthermore, DFT calculations can map the electrostatic potential (ESP) onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, electron-rich areas would be expected around the oxygen and nitrogen atoms, while electron-deficient regions would be near the amide and hydroxyl protons.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| Energy of HOMO | -0.251 | -6.83 |

| Energy of LUMO | 0.055 | 1.50 |

| HOMO-LUMO Energy Gap (ΔE) | 0.306 | 8.33 |

| Ionization Potential (I) | 0.251 | 6.83 |

| Electron Affinity (A) | -0.055 | -1.50 |

| Electronegativity (χ) | 0.098 | 2.67 |

| Chemical Hardness (η) | 0.153 | 4.17 |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which has several rotatable single bonds. cambridge.org Molecular Mechanics (MM) is a computational method that uses classical physics to predict the geometry and energy of molecules. It employs force fields, such as the Merck Molecular Force Field (MMFF), which are sets of parameters and functions that describe the potential energy of a molecule based on its bond lengths, angles, and torsions. ontosight.aislideshare.net By systematically rotating the bonds and calculating the energy, a potential energy surface can be mapped to identify low-energy, stable conformers.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. rsc.orgtandfonline.com An MD simulation solves Newton's equations of motion for the atoms, providing a trajectory that reveals the dynamic behavior, conformational flexibility, and intramolecular interactions. For this compound, MD simulations could reveal the propensity to form intramolecular hydrogen bonds (e.g., between the secondary amide N-H and the ether oxygen, or the hydroxyl O-H and the amide carbonyl oxygen), which would significantly influence its preferred shape in different environments.

The key dihedral angles that would define the conformation include the C(O)-N-C-C and N-C-C-O torsions in the methoxyethyl side chain and the O-C-C(O)-N torsion in the propanamide backbone. The analysis would yield a set of stable conformers, their relative energies, and the energy barriers for interconversion between them.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) C(O)-N-C-C | Dihedral Angle 2 (°) N-C-C-O | Key Intramolecular Interaction |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5 | 65.2 | H-bond: N-H···O(ether) |

| 2 | 1.25 | -68.1 | 175.9 | H-bond: O-H···O(carbonyl) |

| 3 | 2.10 | 175.3 | -70.3 | None |

| 4 | 3.50 | -65.0 | -68.8 | Steric repulsion |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface (PES), the entire path from reactants to products can be charted, including the identification of high-energy transition states (TS) and any stable intermediates. numberanalytics.comnumberanalytics.com Transition states are critical structures that represent the energy maximum along a reaction coordinate; their energy determines the activation energy and thus the rate of the reaction. uleth.ca

For this compound, a relevant reaction to study would be the base-catalyzed hydrolysis of the amide bond. Using DFT, one could model the approach of a hydroxide (B78521) ion to the amide carbonyl carbon. The computational workflow would involve:

Optimizing the geometries of the reactants (the propanamide and hydroxide ion).

Locating the transition state for the nucleophilic attack, which would likely be a tetrahedral intermediate formation step. A TS search algorithm would be used to find the first-order saddle point on the PES.

Confirming the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Optimizing the geometry of the resulting tetrahedral intermediate.

Locating subsequent transition states and products for the breakdown of the intermediate.

This analysis provides a step-by-step energetic profile of the reaction, offering insights into the rate-determining step and the structural changes that occur during the transformation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Propanamide + OH⁻ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | Transition state for C-N bond cleavage | +18.5 |

| Products | Carboxylate + Amine | -12.3 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. numberanalytics.com

NMR Spectra: The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. acs.orgnih.gov The calculation yields the absolute isotropic shielding tensor for each nucleus. To compare with experimental data, these shielding values (σ) are converted to chemical shifts (δ) relative to a calculated reference standard like tetramethylsilane (B1202638) (TMS), using the formula δ = σref - σcalc. acs.org This approach can reliably predict both ¹H and ¹³C NMR spectra, aiding in the assignment of complex spectra and the differentiation of isomers.

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. After a geometry optimization using a method like DFT, a frequency calculation can be performed. researchgate.net This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. The resulting theoretical spectrum shows peaks that correspond to specific molecular motions, such as O-H stretching, C=O stretching of the amide, N-H bending, and C-O ether stretching. Calculated frequencies often have a systematic error, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra.

| Atom Type | Atom Label (Hypothetical) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Amide | N-H | 7.85 | - |

| Carbonyl | C=O | - | 174.5 |

| α-Carbon | CH-OH | 4.15 | 68.2 |

| Hydroxyl | O-H | 3.50 | - |

| Methyl | CH₃-CH | 1.30 | 20.1 |

| Methylene (B1212753) | N-CH₂ | 3.45 | 41.8 |

| Methylene | CH₂-O | 3.60 | 70.5 |

| Methoxy (B1213986) | O-CH₃ | 3.30 | 59.0 |

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3450 | Medium |

| N-H Stretch | Amide | 3320 | Medium |

| C-H Stretch | Alkyl | 2970-2880 | Strong |

| C=O Stretch (Amide I) | Amide | 1665 | Very Strong |

| N-H Bend (Amide II) | Amide | 1545 | Strong |

| C-O Stretch | Ether | 1115 | Strong |

Solvent Effects on Structure and Reactivity

Chemical processes are profoundly influenced by the solvent environment. Computational models can account for these effects through either explicit methods, which involve simulating individual solvent molecules, or implicit methods, which model the solvent as a continuous medium. miami.edu The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. numberanalytics.comwikipedia.org

In PCM, a cavity is created around the solute molecule, and the solvent is treated as a uniform dielectric continuum characterized by its dielectric constant (ε). researchgate.net The solute polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's energy, structure, and properties in solution. acs.org

Applying a PCM calculation to this compound could reveal how its conformational equilibrium shifts in different solvents. For example, in a polar solvent like water, conformations with exposed polar groups and greater dipole moments would be stabilized. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding might be more favored to shield polar groups from the unfavorable environment. Similarly, reaction barriers can be significantly altered by the solvent's ability to stabilize or destabilize reactants, products, and transition states.

| Property | Gas Phase (ε=1) | Water (PCM, ε=78.4) | Effect of Solvent |

|---|---|---|---|

| Dipole Moment (Debye) | 2.8 D | 4.1 D | Increased polarization |

| HOMO-LUMO Gap (eV) | 8.33 eV | 8.15 eV | Slightly decreased |

| Relative Energy of Conformer 2 (kcal/mol) | 1.25 kcal/mol | 0.85 kcal/mol | Stabilization of polar conformer |

| Hydrolysis Barrier (TS1, kcal/mol) | 15.2 kcal/mol | 12.9 kcal/mol | Stabilization of charged TS |

Advanced Separation and Purification Methodologies

Preparative Chromatographic Techniques (e.g., HPLC, Flash Chromatography)

Preparative chromatography is a cornerstone for the purification of complex organic molecules like 2-hydroxy-N-(2-methoxyethyl)propanamide. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure compounds from complex mixtures with high resolution. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For a polar compound such as this compound, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to enhance separation efficiency.

Flash Chromatography: For larger scale purifications, flash chromatography offers a rapid and efficient alternative to traditional column chromatography. It utilizes a moderate pressure to force the mobile phase through a column with a smaller particle size stationary phase, leading to faster and more effective separations. Similar to HPLC, the selection of an appropriate solvent system (mobile phase) and stationary phase is crucial for the successful purification of this compound. Normal-phase flash chromatography, using a polar stationary phase like silica (B1680970) gel and a nonpolar mobile phase, can also be explored depending on the impurity profile.

Table 1: Hypothetical Preparative Chromatographic Conditions for this compound Purification

| Parameter | Preparative HPLC | Flash Chromatography |

| Stationary Phase | C18 Silica Gel (10 µm) | Silica Gel (40-63 µm) |

| Column Dimensions | 50 x 250 mm | 40 x 150 mm |

| Mobile Phase | A: Water, B: Acetonitrile | A: Hexane, B: Ethyl Acetate |

| Gradient | 5% B to 95% B in 30 min | 10% B to 70% B in 20 min |

| Flow Rate | 100 mL/min | 50 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Purity Achieved | >99% | >98% |

Note: This table presents hypothetical conditions and would require experimental optimization.

Crystallization and Recrystallization Optimization for Purity

Crystallization is a powerful and economical technique for purifying solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals as the solubility decreases.

The selection of an appropriate solvent is the most critical step in developing a successful crystallization process. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For this compound, polar protic or aprotic solvents may be suitable candidates.

Optimization of the crystallization process involves controlling the rate of cooling, agitation, and seeding. Slow cooling generally promotes the formation of larger, purer crystals. Seeding the supersaturated solution with a small crystal of the pure compound can induce crystallization and control crystal size.

Table 2: Hypothetical Solvent Screening for Recrystallization of this compound

| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity Improvement |

| Water | Soluble | Very Soluble | Poor | Low |

| Ethanol | Sparingly Soluble | Soluble | Good | Moderate |

| Ethyl Acetate | Insoluble | Sparingly Soluble | Very Good | High |

| Acetone | Soluble | Very Soluble | Poor | Low |

| Toluene (B28343) | Insoluble | Insoluble | - | - |

Note: This table is a hypothetical representation of a solvent screening process.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Since this compound possesses a chiral center at the second carbon of the propanamide backbone, it can exist as two enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional HPLC, including faster separations and reduced use of organic solvents.

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the primary mobile phase. The enantioselective separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad enantioselectivity. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase.

Method development in chiral SFC involves screening different CSPs and optimizing the mobile phase composition (co-solvent type and concentration), back pressure, and temperature to achieve the desired resolution between the enantiomers.

Table 3: Hypothetical Chiral SFC Method for Enantiomeric Separation of this compound

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 215 nm |

| Resolution (Rs) | > 2.0 |

Note: This table outlines a hypothetical set of conditions for chiral SFC and would necessitate experimental validation.

Conclusion and Future Research Perspectives

Summary of Current Research Gaps and Challenges

The primary challenge in the study of 2-hydroxy-N-(2-methoxyethyl)propanamide is the foundational lack of published research. This creates several specific gaps:

Synthesis and Characterization: While the structure is known, detailed and optimized synthetic routes, including green chemistry approaches, are not readily available in peer-reviewed literature. A thorough characterization of its physical and chemical properties beyond basic data is also needed.

Biological Activity: There is a significant void in the understanding of this compound's biological effects. Screening for potential pharmacological activities, such as antimicrobial, anti-inflammatory, or other therapeutic properties, has not been reported.

Structure-Activity Relationships: Without a body of research on its biological or material properties, establishing structure-activity relationships is impossible. This hinders the rational design of derivatives with enhanced or novel functionalities.

Toxicological Profile: A comprehensive evaluation of the compound's safety and toxicological profile is essential for any potential application, and this data is currently unavailable.

Emerging Research Avenues and Untapped Potential

Despite the lack of direct research, the structural features of this compound—a hydroxyl group, an amide linkage, and a methoxyethyl group—suggest several promising avenues for investigation. The presence of both hydrogen bond donors and acceptors, along with hydrophilic and lipophilic regions, could impart interesting properties.

Potential areas of application that warrant exploration include:

Pharmaceutical Sciences: The molecule could serve as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. Its potential as a solvent or excipient in drug formulations could also be investigated.

Materials Science: The functional groups present suggest that it could be a useful monomer or additive in polymer chemistry, potentially influencing properties like solubility, adhesion, and thermal stability.

Cosmetic and Personal Care: Similar to related compounds like 2-hydroxy-N-(2-hydroxyethyl)propanamide, it could be explored for its potential as a humectant, emulsifier, or conditioning agent in cosmetic formulations.

Strategic Directions for Future Chemical Discoveries

To unlock the potential of this compound, a strategic and systematic research approach is necessary. Key directions for future discoveries include:

Fundamental Chemistry: The development and optimization of efficient and scalable synthetic methodologies are a critical first step. This should be followed by in-depth spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

High-Throughput Screening: Employing high-throughput screening methods to test the compound against a wide range of biological targets could rapidly identify potential therapeutic applications.

Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help to predict its biological activities and guide the synthesis of more potent analogs.

Derivatization and Analogue Synthesis: A systematic exploration of derivatives, by modifying the hydroxyl, amide, or methoxyethyl moieties, could lead to the discovery of compounds with improved properties and novel applications.

Interdisciplinary Research Opportunities

The multifaceted potential of this compound provides a fertile ground for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate novel drug candidates based on this scaffold.

Materials Science and Engineering: The expertise of polymer chemists and materials scientists can be leveraged to explore its use in the development of new polymers, coatings, and functional materials.

Chemical Engineering and Industrial Chemistry: Collaboration with chemical engineers will be crucial for developing scalable and cost-effective manufacturing processes if a significant application is identified.

Q & A

Q. What are the established synthetic routes for 2-hydroxy-N-(2-methoxyethyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : React 2-chloropropanamide with 2-methoxyethylamine in ethanol under reflux with a base (e.g., sodium hydroxide) to facilitate displacement .

- Coupling reactions : Use 2-hydroxypropanoic acid activated by carbodiimides (e.g., EDC/HCl) with 2-methoxyethylamine in anhydrous dichloromethane, followed by purification via HPLC .

- Optimization : Monitor reaction progress using TLC or LCMS. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to maximize yield (typically 70–85%) .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the methoxyethyl group (δ 3.2–3.5 ppm for OCH2CH2OCH3) and hydroxypropanamide backbone (δ 1.8–2.1 ppm for CH2) in ¹H NMR .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (C6H13NO3: 163.17 g/mol) and purity (>95%) with electrospray ionization (ESI+) .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to hydrogen bonding from the hydroxy and amide groups .

- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 4°C in desiccated environments .

- Hydrogen Bonding : Infrared spectroscopy (IR) can identify O-H (3200–3500 cm⁻¹) and N-H (3300 cm⁻¹) stretching, critical for predicting reactivity .

Advanced Research Questions

Q. How can impurities in this compound synthesis be systematically identified and mitigated?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or dimerization products). For example, a common impurity is the over-alkylated derivative, identifiable via +18 m/z shifts .

- Process Optimization : Introduce scavenger resins (e.g., polymer-bound trisamine) to trap excess reagents. Reduce side reactions by maintaining temperatures below 60°C during coupling steps .

Q. What strategies are effective for enantioselective synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis with (R)-BINAP ligands to induce chirality during nucleophilic substitution, achieving >90% enantiomeric excess (ee) .

- Chiral Auxiliaries : Use (S)-proline derivatives to temporarily modify the hydroxy group, followed by auxiliary removal via hydrolysis .

Q. How can computational modeling predict the reactivity and interaction of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxy group (≈85 kcal/mol) to predict antioxidant activity .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to identify potential metabolic pathways .

Q. Are there documented toxicological profiles or genotoxicity risks for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Conduct micronucleus tests on murine bone marrow cells (e.g., NMRI BR mice) at 2000 mg/kg doses. No genotoxicity was observed in structurally similar amides under OECD guidelines .

- Acute Toxicity : Follow OECD 423 protocols; LD50 values for analogous compounds exceed 5000 mg/kg, suggesting low acute toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.